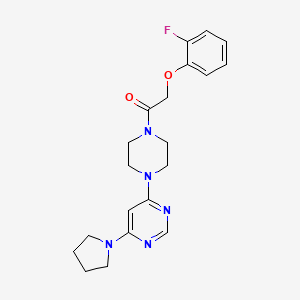

1-Benzhydryl-3-(4-(benzofuran-2-yl)thiazol-2-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

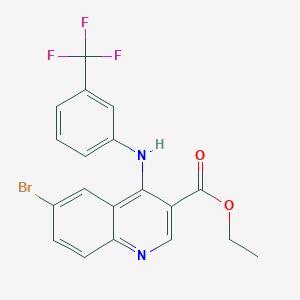

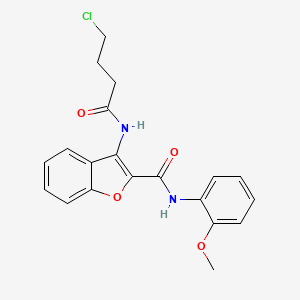

“1-Benzhydryl-3-(4-(benzofuran-2-yl)thiazol-2-yl)urea” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran derivatives have been found to possess various types of biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, benzimidazole analogs have been synthesized using condensation . The synthesized compounds were confirmed by IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .Molecular Structure Analysis

The molecular structure of “1-Benzhydryl-3-(4-(benzofuran-2-yl)thiazol-2-yl)urea” can be inferred from its name. It contains a benzhydryl group, a benzofuran group, a thiazolyl group, and a urea group. The exact structure would need to be confirmed by spectroscopic methods such as NMR .科学的研究の応用

Anti-Parkinsonian Activity

1-Benzhydryl-3-(4-(benzofuran-2-yl)thiazol-2-yl)urea derivatives have been investigated as potential anti-Parkinsonian agents. In a study, these compounds were designed and synthesized to improve the pharmacological profile in haloperidol-induced catalepsy and oxidative stress in mice. Notably, all the synthesized compounds demonstrated activity in alleviating haloperidol-induced catalepsy, with furfuryl and 2-/3-methoxy substituted phenyl derivatives showing particular potency. Additionally, molecular docking studies revealed promising binding interactions with the adenosine A2A receptor, suggesting their potential as antagonists for Parkinson’s disease treatment .

Antimicrobial Activity

The derivatives of BCTU have also shown antimicrobial activity. While the previous biological studies focused on this aspect, further exploration is warranted to understand their efficacy against specific pathogens .

Cytotoxicity Assessment

Researchers have tested the cytotoxicity of BCTU derivatives against human cervical (HeLa) cell lines. These investigations aim to evaluate their impact on cell viability and potential use in cancer therapy .

EGFR Inhibition

The biological target epidermal growth factor receptor (EGFR), a tyrosine kinase, was chosen for docking studies with newly synthesized BCTU hybrids. Understanding their binding interactions with EGFR provides insights into their potential as anticancer agents .

Antioxidant Properties

N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine derivatives, related to BCTU, exhibited potent antioxidant activity. These compounds could play a role in combating oxidative stress-related diseases .

Drug Development Potential

Notably, none of the synthesized BCTU compounds violated Lipinski’s rule of 5, making them suitable drug candidates. Lipinski’s rule assesses pharmacokinetic and metabolic properties, indicating their potential for treating Parkinson’s disease and other disorders .

特性

IUPAC Name |

1-benzhydryl-3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O2S/c29-24(27-23(17-9-3-1-4-10-17)18-11-5-2-6-12-18)28-25-26-20(16-31-25)22-15-19-13-7-8-14-21(19)30-22/h1-16,23H,(H2,26,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFVEZRXDGKSPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-3-(4-(benzofuran-2-yl)thiazol-2-yl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2396233.png)

![{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl methyl ether](/img/structure/B2396235.png)

![N-(2,4-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2396237.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2396243.png)

![N-(benzo[d]thiazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2396246.png)